11alpha,13-Dihydroivalin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11alpha,13-Dihydroivalin typically involves the extraction from natural sources such as Blumea plants. The compound can be isolated using chromatographic techniques, followed by purification through crystallization .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally involves large-scale extraction and purification processes similar to those used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions: 11alpha,13-Dihydroivalin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
11alpha,13-Dihydroivalin has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry.
Biology: The compound’s cytotoxic properties make it useful in studying cell viability and apoptosis.
Medicine: Its antibacterial activity is explored for potential therapeutic applications.
Industry: It is used in the development of antibacterial agents and other bioactive compounds
Mechanism of Action
11alpha,13-Dihydroivalin exerts its effects by binding to bacterial DNA gyrase and topoisomerase IV, enzymes that are crucial for maintaining the integrity of bacterial DNA . This binding inhibits the enzymes’ activity, leading to bacterial cell death. The compound’s cytotoxicity is also attributed to its ability to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Ivalin: Another sesquiterpene lactone with similar cytotoxic properties.
Inuviscolide: Known for its anti-inflammatory and cytotoxic activities.
8-epi-Inuviscolide: A derivative with comparable biological activities.
Uniqueness: 11alpha,13-Dihydroivalin is unique due to its specific binding affinity to bacterial DNA gyrase and topoisomerase IV, which distinguishes it from other similar compounds. Its dual antibacterial and cytotoxic properties make it a versatile compound for various research applications .
Properties
Molecular Formula |
C15H22O3 |
---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(8aR)-7-hydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H22O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h9-13,16H,1,4-7H2,2-3H3/t9?,10?,11?,12?,13?,15-/m1/s1 |
InChI Key |
FPEGOJNBPHXMRU-MRMQSMEPSA-N |
Isomeric SMILES |
CC1C2CC3C(=C)CC(C[C@@]3(CC2OC1=O)C)O |
Canonical SMILES |
CC1C2CC3C(=C)CC(CC3(CC2OC1=O)C)O |
Origin of Product |
United States |
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